molecular formula C31H30ClN5O2 B2982405 6-chloro-3-(1-(2-(4-methylpiperazin-1-yl)acetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 361170-89-0

6-chloro-3-(1-(2-(4-methylpiperazin-1-yl)acetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No. B2982405
CAS RN: 361170-89-0
M. Wt: 540.06
InChI Key: CMUWJFNFHVEISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-(1-(2-(4-methylpiperazin-1-yl)acetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H30ClN5O2 and its molecular weight is 540.06. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(1-(2-(4-methylpiperazin-1-yl)acetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(1-(2-(4-methylpiperazin-1-yl)acetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Compounds similar to the one have been explored for their potential antitumor properties. For example, derivatives of quinoline and pyrazoline, such as those studied by Montoya et al. (2014), have shown significant antitumor activity against a range of cancer cell lines. These compounds operate by inhibiting cell growth, which suggests potential applications in cancer therapy (Montoya et al., 2014).

Enzymatic Inhibition

Another research area involves the inhibition of specific enzymes that are crucial in disease progression. For instance, pyrano[3,2-c]chromene derivatives with morpholine/phenylpiperazine moieties have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butylcholinesterase (BuChE), which are important targets in Alzheimer's disease treatment. Some derivatives have shown significant inhibitory activity, suggesting potential applications in neuroprotective treatments (Sameem et al., 2017).

Antimicrobial Activity

Derivatives combining quinoline and pyrazoline structures have also been synthesized and tested for their antimicrobial properties. Some of these compounds have displayed promising antimicrobial activity, making them potential candidates for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance among pathogens (Ansari et al., 2017).

Neuroprotective Effects

Certain pyrazoline derivatives have been associated with neuroprotective effects, offering potential therapeutic benefits for neurological disorders. For example, some compounds have shown protective effects against oxidative stress-induced neuronal damage, which is a common feature in neurodegenerative diseases (Sameem et al., 2017).

properties

IUPAC Name

6-chloro-3-[2-[2-(4-methylpiperazin-1-yl)acetyl]-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30ClN5O2/c1-35-14-16-36(17-15-35)20-28(38)37-27(21-8-4-2-5-9-21)19-26(34-37)30-29(22-10-6-3-7-11-22)24-18-23(32)12-13-25(24)33-31(30)39/h2-13,18,27H,14-17,19-20H2,1H3,(H,33,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUWJFNFHVEISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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